Product packaging for 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one(Cat. No.:CAS No. 82450-02-0)

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one

Cat. No.: B12909447
CAS No.: 82450-02-0
M. Wt: 121.14 g/mol
InChI Key: WXCVAKPVFPOUQO-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one ( 82450-02-0) is a bicyclic organic compound with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol . Its structure incorporates a β-lactam (a four-membered lactam ring) fused to a cyclohexadiene ring, making it a synthetically valuable scaffold. This core structure is of significant interest in medicinal and synthetic chemistry. Research indicates that related 3-azabicyclo[4.2.0]oct-4-en-2-one derivatives can be synthesized from 2-pyridones via photochemical reactions . Furthermore, such bicyclic structures can serve as precursors to β-lactams, a class of compounds fundamental to antibiotic development . The exploration of novel bicyclic compounds as potential antibacterial agents and β-lactamase inhibitors remains an active field, underscoring the relevance of this chemical framework in combating bacterial resistance . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Proper safety procedures and handling protocols for laboratory chemicals must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B12909447 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one CAS No. 82450-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82450-02-0

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one

InChI

InChI=1S/C7H7NO/c9-7-6-2-1-5(6)3-4-8-7/h3-4H,1-2H2,(H,8,9)

InChI Key

WXCVAKPVFPOUQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CNC2=O

Origin of Product

United States

Synthetic Methodologies for 3 Azabicyclo 4.2.0 Octa 1 6 ,4 Dien 2 One and Analogues

Photochemical Cycloaddition Reactions

Photochemistry offers a powerful and direct approach to the synthesis of strained ring systems like the cyclobutane (B1203170) moiety present in the target molecule. Light-induced reactions enable cycloadditions that are often difficult to achieve under thermal conditions.

The photochemical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane rings. researchgate.net This reaction involves the light-induced union of two double bonds to form a four-membered ring, creating up to four new stereocenters in a single step. researchgate.net A notable application of this strategy is the sequential Ugi multicomponent reaction followed by a photochemical [2+2] ene-enone cycloaddition to build novel 3-azabicyclo[4.2.0]octan-4-one derivatives. nih.gov This powerful sequence can generate significant molecular complexity, creating up to five stereocenters, though often yielding only two diastereomers. nih.gov

Visible light-catalyzed [2+2] cycloadditions have emerged as a milder alternative to UV-irradiation methods. For instance, Ru(bipy)₃Cl₂ can act as a photocatalyst for enone cycloadditions, leading to the formation of cyclobutane products with excellent diastereoselectivity. organic-chemistry.org This methodology has been applied to the intramolecular [2+2] cycloaddition of substrates with two electron-deficient alkene moieties, yielding tetrasubstituted cyclobutane fragments in high yields. nih.gov A proposed mechanism involves the one-electron reduction of the enone substrate by a photogenerated catalyst, which then undergoes a radical anion cycloaddition. organic-chemistry.org Furthermore, visible light has been successfully used to promote the intermolecular [2+2] cycloaddition between 1,4-dihydropyridines and various alkenes, providing an efficient and highly regioselective and stereoselective route to multisubstituted 2-azabicyclo[4.2.0]octane compounds. google.com

Table 1: Examples of Photochemical [2+2] Cycloadditions for Azabicyclo[4.2.0]octane Synthesis

Reaction Type Reactants Catalyst/Conditions Product Core Structure Reference
Sequential Ugi / [2+2] Photocycloaddition Ugi products with ene and enone moieties hv 3-Azabicyclo[4.2.0]octan-4-one nih.gov
Intermolecular [2+2] Photocycloaddition 1,4-Dihydropyridines, Alkenes Visible light, Photosensitizer 2-Azabicyclo[4.2.0]octane google.com
Intramolecular [2+2] Photocycloaddition Electron-deficient dienes Ru(bpy)₃²⁺, Visible light, DIPEA Tetrasubstituted cyclobutane nih.gov

Dihydropyridines serve as versatile precursors for the synthesis of azabicyclo[4.2.0]octadiene systems through photochemical rearrangements. In a notable example, the photochemical irradiation of 2-vinyl-1,2-dihydropyridine unexpectedly yielded a 2-azabicyclo[4.2.0]octa-4,7-diene derivative. publish.csiro.auresearchgate.net Instead of the anticipated [2+2] cyclization, the reaction proceeds through a proposed cascading 6π–8π–4π electrocyclic rearrangement. researchgate.net The process is thought to initiate with a 6π-electrocyclic ring-opening of the dihydropyridine (B1217469) to a 1-azaoctatetraene intermediate, which then undergoes an 8π-electrocyclization and a final 4π-electrocyclization to furnish the bicyclic product. researchgate.net

The reaction of 5,6-unsubstituted 1,4-dihydropyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can also lead to the formation of 2-azabicyclo[4.2.0]octa-3,7-diene derivatives. nih.gov This transformation occurs when the dihydropyridine bears an N-aryl group, proceeding through what is described as a formal [2+2] cycloaddition. nih.gov

Thermal Cycloaddition Reactions

Heat-induced cycloadditions provide another major pathway for the construction of the bicyclo[4.2.0]octene skeleton, often proceeding with high regio- and stereoselectivity.

The intramolecular [2+2] cycloaddition of allenes and allenynes is a powerful method for constructing fused bicyclic systems, including the bicyclo[4.2.0]octene core. By simply heating allenenes or allenynes with a suitable tether, the distal double bond of the allene (B1206475) moiety can regioselectively participate in the cycloaddition to yield bicyclo[4.2.0]oct-5-ene derivatives in good yields. nih.govresearchgate.net These thermal reactions, which can also be facilitated by microwave irradiation, are often highly stereoselective, with the geometry of the starting olefin being completely transferred to the cycloadduct. nih.govnih.gov

The mechanism is generally considered to be a stepwise process that proceeds through a biradical intermediate. nih.gov Research has shown this method to be quite general, allowing for the synthesis of bicyclo[4.2.0]octa-1,6-dienes, bicyclo[5.2.0]nona-1,7-dienes, and bicyclo[6.2.0]deca-1,8-dienes from appropriately substituted allenynes. nih.govpitt.edu A facile synthetic method for preparing bicyclo[4.2.0] nitrogen heterocycles has also been developed via a thermal intramolecular [2+2] cycloaddition of allene-ACPs (aminocyclopropanes). rsc.org

Table 2: Thermal Intramolecular [2+2] Cycloadditions of Allenes/Allenynes

Substrate Type Conditions Product Core Structure Key Findings Reference
Allenynes Thermal (Microwave) Bicyclo[4.2.0]octa-1,6-diene Facile construction of 5-6-4 ring systems. nih.gov
Allenenes/Allenynes Thermal (Dioxane or DMF) Bicyclo[4.2.0]oct-5-ene Highly regio- and stereoselective; proceeds via biradical intermediate. nih.gov
Allene-ACPs Thermal Bicyclo[4.2.0] nitrogen heterocycles Proceeds in a concerted manner. rsc.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental tool for forming six-membered rings with excellent stereochemical control. wikipedia.orgmasterorganicchemistry.com This reaction and its variants can be applied to the synthesis of the bicyclo[4.2.0]octane framework. For example, the bicyclo[4.2.0]octane motif found in natural products like the kingianins can be synthesized using a Diels-Alder reaction between a diene and a highly reactive cyclobutenone dienophile. rsc.orgresearchgate.netrsc.org

A hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, provides a direct route to heterocyclic systems. wikipedia.orgsigmaaldrich.com Furthermore, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are highly effective for constructing fused cyclic systems. nih.gov Another relevant strategy involves the [4+2] cycloaddition between 1,8-disubstituted cyclooctatetraenes and various dienophiles, which can be manipulated to yield bicyclo[4.2.0]octa-2,4-diene systems. researchgate.net

Metal-Catalyzed Cyclization and Cycloaddition Reactions

Transition metal catalysis offers efficient and selective pathways for synthesizing complex cyclic structures under mild conditions. researchgate.net Various metals, including gold, rhodium, and palladium, have been employed to catalyze cycloadditions and cyclizations leading to the azabicyclo[4.2.0]octane skeleton.

Gold catalysts, in particular, have been shown to be effective in the cycloisomerization of 1,7-diyne benzoates to produce azabicyclo[4.2.0]octa-1(8),5-dienes. mdpi.comresearchgate.net This reaction is proposed to proceed through a sequence involving a 1,3-migration, a 6-exo-dig cyclization, and a Paternò-Büchi-type [2+2]-cycloaddition. researchgate.net

Rhodium catalysis is also a powerful tool for constructing azabicyclic frameworks. For example, rhodium(I) complexes can catalyze the intramolecular [2+2+2] cycloaddition of substrates like allene-ene-ynes to produce complex polycyclic systems. nih.govnih.gov While not always forming the [4.2.0] system directly, these methods highlight the potential of rhodium in related cyclizations. Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have also been developed, circumventing common side reactions and providing access to cyclobutane derivatives. researchgate.net These metal-catalyzed approaches represent a significant advancement, enabling the construction of complex molecular architectures with high efficiency and selectivity. researchgate.net

Gold-Catalyzed Approaches to Azabicyclo[4.2.0] Systems

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. monash.edu For the synthesis of azabicyclo[4.2.0] systems, gold catalysts facilitate unique cycloisomerization and tandem reactions that are highly effective in forming the fused four- and six-membered ring structure. researchgate.netmdpi.com

One prominent strategy involves the gold(I)-catalyzed cycloisomerization of 1,7-diyne benzoates. thieme-connect.compku.edu.cn This reaction provides a regiodivergent pathway to either indeno[1,2-c]azepines or azabicyclo[4.2.0]octa-1(8),5-dienes, with the outcome being dependent on the steric properties of the substrate. thieme-connect.com When the alkyne is sterically hindered, the reaction favors the formation of the highly strained azabicyclo[4.2.0]octa-1(8),5-diene scaffold. The proposed mechanism initiates with the coordination of the gold(I) catalyst to the ester's triple bond, which triggers a acs.orgacs.org-sigmatropic rearrangement to form an allenyne intermediate. monash.edu A subsequent [2+2] cycloaddition involving this intermediate leads to the final bicyclic product. monash.eduthieme-connect.com The choice of solvent and the use of molecular sieves have been found to be crucial for optimizing the reaction yield. thieme-connect.com

Another effective gold-catalyzed method is the tandem 1,3-migration/[2+2] cycloaddition of 1,7-enyne benzoates. beilstein-journals.orgwarwick.ac.uk This reaction produces highly substituted azabicyclo[4.2.0]oct-5-enes with excellent regio- and diastereoselectivity. beilstein-journals.org The mechanism is thought to proceed through a 1,3-acyloxy migration from the propargylic position to form an allenoate intermediate. pku.edu.cnbeilstein-journals.org Interestingly, the gold catalyst then preferentially activates the alkene moiety over the allene, likely due to steric hindrance, to facilitate the subsequent intramolecular [2+2] cycloaddition that forms the bicyclic system. beilstein-journals.org

Table 1: Gold-Catalyzed Synthesis of Azabicyclo[4.2.0] Systems
Substrate TypeCatalyst SystemProduct TypeKey TransformationYieldReference
1,7-Diyne Benzoate (sterically hindered)JohnPhos-derived Au(I) catalyst, 4 Å MSAzabicyclo[4.2.0]octa-1(8),5-dieneCycloisomerizationUp to 80% monash.eduthieme-connect.com
1,7-Enyne BenzoateSilver-free Au(I) complexAzabicyclo[4.2.0]oct-5-eneTandem 1,3-Migration/[2+2] CycloadditionGood beilstein-journals.org

Other Transition Metal Catalysis in Bicyclo[4.2.0] Construction

Beyond gold, other transition metals, including rhodium, ruthenium, and palladium, are instrumental in constructing the bicyclo[4.2.0] framework. These metals catalyze different types of cycloadditions and annulations, offering alternative pathways to the core structure.

Rhodium(I) complexes have been used to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes in a one-pot procedure. semanticscholar.org This process involves a sequence of a head-to-tail homocoupling of the alkyne to form a gem-enyne, followed by a "zipper annulation" of this intermediate to yield the bicyclic product. semanticscholar.org

Ruthenium catalysts have proven effective in the [2+2] cycloaddition of allenynes, leading to the formation of a bicyclo[4.2.0]octa-1(8),5-diene skeleton. acs.org Similarly, thermal intramolecular [2+2] cycloadditions of allenynes can produce bicyclo[4.2.0]octa-1,6-dienes in high yields. mdpi.comresearchgate.net This thermal ring-closing reaction involves the distal double bond of the allenyl group acting as one of the π-components. researchgate.net

Palladium-catalyzed reactions also provide access to this scaffold. For instance, Pd(0)-catalyzed decarboxylation of buta-2,3-dienyl 2'-alkynoates is an approach to synthesizing 2-alkynyl buta-1,3-dienes, which are precursors that can undergo subsequent cyclizations. acs.org Furthermore, palladium-catalyzed borylative cyclization of allenynes and enallenes represents another strategic route to functionalized bicyclo[4.2.0] systems. acs.org

Table 2: Other Transition Metal-Catalyzed Syntheses of Bicyclo[4.2.0] Systems
Metal CatalystReaction TypeSubstrateProduct SkeletonReference
RhodiumZipper AnnulationTerminal Aryl AlkynesBicyclo[4.2.0]octa-1,5,7-triene semanticscholar.org
Ruthenium[2+2] CycloadditionAllenynesBicyclo[4.2.0]octa-1(8),5-diene acs.org
PalladiumBorylative CyclizationAllenynes/EnallenesFunctionalized Bicyclo[4.2.0]octanes acs.org

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that combine three or more starting materials in a single step to create complex products, offering significant advantages in terms of atom economy and operational simplicity. nih.gov

Ugi Reactions in Tandem with Cycloadditions for 3-Azabicyclo[4.2.0]octan-4-one Derivatives

A notable application of MCRs in this context is the synthesis of 3-azabicyclo[4.2.0]octan-4-one derivatives through a sequential Ugi four-component reaction (Ugi-4CR) followed by a photochemical [2+2] cycloaddition. acs.orgnih.govacs.org The Ugi reaction is exceptionally versatile, tolerating a wide array of functional groups. acs.org In this sequence, the Ugi adduct is first formed from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. acs.orgkisti.re.kr These adducts are specifically designed to contain both an enone and an olefin tethered together, setting the stage for the subsequent intramolecular photocycloaddition. acs.org

Functionalization and Derivatization Approaches

Strategies for Introducing Dienone Moieties

The introduction of the specific dienone functionality as seen in 3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one requires targeted synthetic strategies. One effective method is the formal [2+2] cycloaddition reaction between dialkyl acetylenedicarboxylates and 5,6-unsubstituted 1,4-dihydropyridines. beilstein-journals.org When conducted in refluxing acetonitrile, this reaction uniquely produces 2-azabicyclo[4.2.0]octa-3,7-diene derivatives as the major products in moderate to good yields. beilstein-journals.org This approach directly installs a diene system within the bicyclic framework.

Another powerful strategy, as mentioned earlier, is the gold-catalyzed cycloisomerization of sterically demanding 1,7-diyne benzoates, which yields azabicyclo[4.2.0]octa-1(8),5-dienes. thieme-connect.com While the substitution pattern differs from the target compound, this method demonstrates a viable route to a dienone-like structure within the azabicyclo[4.2.0] core. Further functionalization or isomerization could potentially lead to the desired 1(6),4-dien-2-one arrangement. The synthesis of bicyclic lactams can also be achieved through photochemical electrocyclization of pyridone derivatives, which offers a pathway to introduce unsaturation. researchgate.net

Regioselective and Stereoselective Functionalizations

Controlling the regioselectivity and stereoselectivity is paramount when synthesizing and modifying complex structures like the azabicyclo[4.2.0]octane core. Several methodologies have been developed to achieve this control.

Photochemical synthesis has been employed for the stereoselective construction of 2-azabicyclo[4.2.0]octane derivatives. rsc.org For example, the photochemical addition of acrylonitrile (B1666552) to chiral 1,4-dihydropyridines can produce azabicyclo[4.2.0]octanes with an enantiomeric excess. rsc.org

The Ugi/[2+2] photocycloaddition sequence demonstrates remarkable diastereoselectivity, creating multiple stereocenters with a high degree of control. acs.orgacs.org The stereochemistry of the final bicyclic product is influenced by the stereocenters formed during the initial Ugi reaction. acs.org

Furthermore, stereoselectivity can be controlled during the functionalization of the pre-formed bicyclic ketone. Studies on the reduction of 7-acetyl-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexanes using borohydride (B1222165) reagents have shown that the stereochemistry of the resulting alcohol is influenced by the nature of other substituents on the ring, demonstrating functional group control over the stereochemical outcome. rsc.org The development of enantioselective isomerization combined with stereoselective [2+2]-cycloadditions has also been shown to be a powerful tool for accessing various bicyclo[4.2.0]octane scaffolds with control over enantioselectivity. nih.gov

Computational and Theoretical Studies on Azabicyclo 4.2.0 Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation and Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of azabicyclo[4.2.0] systems. These calculations provide a quantum mechanical framework to predict molecular properties and reaction pathways, offering a complementary approach to experimental studies.

DFT calculations have been employed to analyze the mechanistic details and chemoselectivity in the cycloisomerization of 1,6-diyne esters, which can lead to the formation of azabicyclo[4.2.0]octadiene cores. researchgate.net These theoretical analyses have been crucial in understanding how different catalysts, such as those based on gold(I) or platinum(II), can steer the reaction towards distinct products. researchgate.net The calculations reveal that while the initial steps of 1,3-acyloxy migration and 5-exo-dig cyclization may be similar across different catalytic systems, the subsequent reaction pathways diverge significantly after the formation of a putative vinyl metal complex intermediate. researchgate.net

In the context of gold-catalyzed reactions, DFT has been used to probe the formation of (Z)-γ-alkylidenebutenolides, a transformation that shares mechanistic features with cyclizations forming bicyclic systems. pku.edu.cn The computed potential energy surface for a gold-catalyzed carbonyl-ene reaction, for instance, details the energetics of each step, from the initial 1,3-acyloxy migration through a six-membered ring intermediate to the final C-C bond formation and hydrogen abstraction. pku.edu.cn Such studies provide a detailed atomistic view of the reaction, highlighting the role of the catalyst and any additives in modulating the reaction's efficiency and selectivity. pku.edu.cn

Furthermore, DFT modeling can be instrumental in mapping the energy landscape for rearrangements of azabicyclo[4.2.0] systems. For example, in the rearrangement of 7-Azabicyclo[4.2.0]oct-3-ene derivatives, computational modeling can elucidate the influence of neighboring group participation by a sulfonamide nitrogen.

The structural parameters of the azabicyclo[4.2.0] framework, such as bond lengths and angles, have been investigated using computational methods, often in conjunction with X-ray crystallographic data from related compounds. These studies reveal the inherent strain within the fused ring system.

Table 1: Calculated Structural Parameters for a Representative Azabicyclo[4.2.0] System

ParameterCalculated ValueComment
N-C=O Bond Angle~120°Typical for an sp² hybridized amide nitrogen.
C=C Bond Length~1.34 ÅCharacteristic of a conjugated enone system.
Ring Junction Angle95-100°Indicative of the strain in the fused four-membered ring.

Note: The values in this table are representative and based on DFT calculations of related azabicyclo[4.2.0] systems.

Energy Profiles and Transition State Analysis of Key Transformations

A critical aspect of computational studies is the determination of energy profiles and the characterization of transition states for key chemical transformations. This information is vital for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway.

For gold-catalyzed reactions that can lead to azabicyclo[4.2.0]octadiene structures, DFT calculations have provided detailed energy profiles. pku.edu.cn For example, the Gibbs free energy profile for a gold-catalyzed 1,3-acyloxy migration/carbonyl-ene reaction has been computed, identifying the activation energies for each elementary step. pku.edu.cn The initial 1,3-acyloxy migration from an alkyne-coordinated intermediate proceeds through a transition state (TS1) to form a six-membered ring intermediate. pku.edu.cn This is followed by a ring-opening process via a second transition state (TS2) to yield an allenic intermediate. pku.edu.cn The subsequent C-C bond formation and hydrogen abstraction also proceed through their respective transition states (TS3-Au and TS4-Au). pku.edu.cn

Table 2: Calculated Activation Gibbs Free Energies for a Gold-Catalyzed Carbonyl-Ene Reaction

Reaction StepTransition StateActivation Gibbs Free Energy (kcal/mol)
1,3-Acyloxy MigrationTS117.1 pku.edu.cn
C-C Bond Formation (Au-catalyzed)TS3-Au16.5 pku.edu.cn
C-C Bond Formation (Cu-mediated)TS3-Cu13.1 pku.edu.cn

Note: Data is from a DFT study on a gold-catalyzed carbonyl-ene reaction, which is mechanistically related to the formation of some bicyclic systems. pku.edu.cn

The mechanistic rationale for the photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton has been proposed to involve a cascade of electrocyclic rearrangements. publish.csiro.au This includes a 6π-electrocyclic ring-opening, followed by an 8π-electrocyclization and a final 4π-electrocyclization. researchgate.net Computational studies can provide the energy barriers for each of these steps, supporting the proposed mechanistic pathway. researchgate.net

Aromaticity and Strain Energy Considerations in Azabicyclo[4.2.0]octadienes

The stability and reactivity of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one are significantly influenced by the interplay of ring strain and electronic effects such as aromaticity. The fusion of a six-membered ring with a four-membered ring introduces considerable strain into the molecule.

The strain energy of the bicyclo[4.2.0] system is estimated to be in the range of 25–30 kcal/mol. This strain primarily originates from the planarity of the four-membered ring and the eclipsing interactions within the lactam portion of the molecule. This inherent strain can be a driving force for ring-opening reactions or rearrangements to less strained systems. The strain energy of cyclobutane (B1203170) itself is a significant contributor, though it is partially compensated by stronger C-H bonds compared to more strained systems like cyclopropane. nih.gov

The concept of aromaticity is also relevant, particularly when considering the dienone system within the six-membered ring. While the this compound is not aromatic in the classical sense, the delocalization of π-electrons in the conjugated system influences its stability and reactivity. Computational studies on related azocines (eight-membered rings) have explored the balance between aromatic character and polyalkenic behavior, which can provide insights into the electronic nature of the larger ring in azabicyclo[4.2.0]octadiene systems. thieme-connect.de

The introduction of substituents on the bicyclic framework can modulate both the strain energy and the electronic properties of the molecule. Theoretical studies can predict how different functional groups will affect the geometry and stability of the ring system, guiding synthetic efforts towards novel derivatives with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ring Systems (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the intricate proton and carbon framework of azabicyclo[4.2.0]octadiene systems. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial for assigning the chemical shifts and coupling constants of the protons and carbons within the strained bicyclic structure.

While specific NMR data for 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one is not extensively reported, analysis of closely related structures, such as ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate, provides significant insight into the expected spectral features. publish.csiro.au For instance, the vinyl protons in these systems typically resonate in the downfield region, often between δ 5.5 and 7.0 ppm in ¹H NMR spectra, due to the electronic environment of the double bonds. publish.csiro.au The bridgehead protons and methylene (B1212753) protons would exhibit complex splitting patterns due to geminal and vicinal couplings within the strained four- and six-membered rings. acs.org

Two-dimensional NMR techniques are particularly powerful for establishing the connectivity within such complex scaffolds. acs.org

COSY (Correlation Spectroscopy) would reveal the correlations between vicinally coupled protons, helping to trace the proton-proton networks throughout the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This is especially valuable for identifying the quaternary carbons, such as the carbonyl carbon (C2) and the bridgehead carbons (C1 and C6), by their correlations to nearby protons.

The comprehensive analysis of 1D and 2D NMR data allows for the complete assignment of the molecular structure in solution. researchgate.netpitt.edu

Table 1: Representative ¹H and ¹³C NMR Data for a Related Azabicyclo[4.2.0]octadiene System (Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate) publish.csiro.au

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Vinyl H6.20–5.78 (m)139.4, 136.9, 126.8, 123.8
Bridgehead/Ring H4.97–3.39 (m)53.2, 43.0, 39.1
Carbonyl C-154.5
Ethyl CH₂4.05 (q)60.9
Ethyl CH₃1.19 (t)14.6

Note: The data presented is for a structurally related compound and serves as an illustrative example of the expected chemical shifts.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral. nih.gov For a novel and complex structure like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its atomic connectivity, bond lengths, bond angles, and the conformation of the fused ring system. nih.gov

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This pattern is directly related to the arrangement of electrons within the crystal lattice. Sophisticated computer software is then used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined. ed.ac.uk

For bicyclo[4.2.0]octane systems, X-ray crystallography reveals critical details about the geometry of the ring fusion. The fusion of a six-membered ring to a four-membered ring introduces significant ring strain, which influences the planarity of the rings and the bond angles at the bridgehead carbons. In related azabicyclic compounds, the four-membered ring is often found to be planar, while the larger ring may adopt a more distorted conformation.

A key aspect of X-ray crystallography for enantiopure compounds is the determination of the absolute configuration. ed.ac.uk This is often achieved by analyzing the anomalous scattering of the X-rays, particularly when heavier atoms are present in the structure. thieme-connect.de The Flack parameter is a value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled. nih.gov

Table 2: Illustrative Crystallographic Parameters for Bicyclic Lactam Systems

Parameter Typical Value Range Significance
Lactam N-C(O) Bond Length1.33 - 1.43 ÅIndicates the degree of amide resonance.
Ring Junction Angle95 - 105°Reflects the strain at the fusion of the two rings.
Dihedral AnglesVariableDefines the conformation (e.g., chair, boat, twist) of the six-membered ring.

Note: These values are representative of related bicyclic lactam structures and are provided for illustrative purposes.

Mass Spectrometry for Structural Confirmation of Azabicyclo[4.2.0]octadienes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Electron impact (EI) or electrospray ionization (ESI) are common techniques used to generate the molecular ion. lcms.cz Subsequent fragmentation of this ion in the mass spectrometer produces a characteristic pattern of fragment ions that can be used to deduce the structure of the original molecule. The fragmentation of β-lactam containing bicyclic systems often involves characteristic cleavage of the four-membered lactam ring. nih.govresearchgate.net

For this compound, key fragmentation pathways would likely include:

Cleavage of the β-lactam ring: This is a common fragmentation pathway for β-lactams and would result in characteristic fragment ions. nih.gov

Retro-Diels-Alder reaction: The diene moiety in the six-membered ring could potentially undergo a retro-[4+2] cycloaddition, leading to the loss of a neutral molecule (e.g., ethylene).

Loss of small neutral molecules: Fragments corresponding to the loss of CO, C₂H₂, or other small, stable molecules from the parent ion would be expected. libretexts.org

By analyzing the masses of the fragment ions and proposing plausible fragmentation mechanisms, the connectivity of the parent molecule can be further corroborated.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₅NO)

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
119[M]⁺Molecular Ion
91[M - CO]⁺Loss of carbon monoxide
77[C₆H₅]⁺Phenyl cation from rearrangement
65[C₅H₅]⁺Loss of C from phenyl fragment

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Targeted Synthesis of Bicyclo[4.2.0] Scaffolds

The efficient and selective synthesis of bicyclo[4.2.0] skeletons remains a significant challenge, prompting research into new catalytic methodologies. Transition-metal catalysis, in particular, has emerged as a powerful tool for constructing these strained ring systems.

Gold-catalyzed reactions have shown promise in synthesizing related azabicyclo[4.2.0]octadiene structures. For instance, gold(I) catalysts can facilitate the cycloisomerization of 1,7-diyne benzoates to form azabicyclo[4.2.0]octa-1(8),5-dines. researchgate.netpku.edu.cn These reactions proceed through complex cascades that can involve 1,3-migration and subsequent cycloadditions. researchgate.netpku.edu.cnmdpi.com The development of these gold-catalyzed pathways offers a direct route to functionalized bicyclic systems under mild conditions. mdpi.com

Cobalt-based catalytic systems have also proven effective, particularly in [6π + 2π] cycloaddition reactions. While often used to synthesize the related bicyclo[4.2.1]nonane skeleton from azepines, the principles can be adapted for bicyclo[4.2.0] targets. acs.orgacs.orgresearchgate.netresearchgate.net For example, a three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ has been successfully employed in the cycloaddition of N-substituted azepines with alkynes and dienes. acs.orgacs.orgresearchgate.net The adaptation of such systems, perhaps by modifying the starting materials or ligand environment, could provide selective access to azabicyclo[4.2.0] structures.

Photochemical methods also represent a key strategy. The photochemical irradiation of a 2-vinyl-1,2-dihydropyridine derivative unexpectedly yielded a 2-azabicyclo[4.2.0]octa-4,7-diene, highlighting the potential of light-mediated electrocyclic reactions in forming this scaffold. publish.csiro.aupublish.csiro.auresearchgate.net Further exploration of photochemical cycloadditions, such as the [2+2] ene-enone photocycloaddition used to create 3-azabicyclo[4.2.0]octan-4-one derivatives, could lead to novel and stereocontrolled syntheses. nih.gov

Table 1: Emerging Catalytic Systems for Bicyclo[4.2.0] and Related Scaffold Synthesis

Catalyst SystemReaction TypeSubstratesProduct ScaffoldReference
Gold(I) Complexes (e.g., IPrAuNTf₂)Cycloisomerization / [2+2] Cycloaddition1,7-Diyne or 1,7-Enyne BenzoatesAzabicyclo[4.2.0]octadienes researchgate.netpku.edu.cnmdpi.com
Co(acac)₂(dppe)/Zn/ZnI₂[6π + 2π] CycloadditionN-Substituted Azepines and Alkynes/Dienes9-Azabicyclo[4.2.1]nonadienes acs.orgacs.orgresearchgate.net
Photochemical (300 nm)Electrocyclic Cascade (6π-8π-4π)2-Vinyl-1,2-dihydropyridines2-Azabicyclo[4.2.0]octa-4,7-diene publish.csiro.aupublish.csiro.au
Photochemical[2+2] Ene-enone CycloadditionUgi-adducts with enone and olefin moieties3-Azabicyclo[4.2.0]octan-4-one nih.gov

Exploration of New Reactivity Patterns and Rearrangements within Azabicyclo[4.2.0] Systems

The strained nature of the azabicyclo[4.2.0] framework makes it susceptible to a variety of fascinating and synthetically useful rearrangements. Understanding and harnessing these transformations is a key area of future research.

One notable reactivity pattern is the rearrangement of azabicyclo[4.2.0] systems into other bicyclic structures. For example, under acidic conditions, the 7-azabicyclo[4.2.0]oct-3-ene system can undergo rearrangement to the more stable 6-azabicyclo[3.2.1]oct-2-ene. This transformation is influenced by neighboring group participation from substituents on the nitrogen atom. Similarly, 2-azabicyclo[4.2.0]octa-3,7-dienes, formed from the reaction of 1,4-dihydropyridines and acetylenedicarboxylates, have been observed to rearrange into 1,3a,4,6a-tetrahydrocyclopenta[b]pyrrole derivatives at elevated temperatures. nih.govbeilstein-journals.org

Electrocyclic rearrangements offer another promising avenue for exploration. The formation of a 2-azabicyclo[4.2.0]octa-4,7-diene from a 2-vinyl-1,2-dihydropyridine has been proposed to occur via a remarkable cascading 6π–8π–4π electrocyclization sequence. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.net This pathway involves an initial 6π ring-opening to an azaoctatetraene, followed by an 8π cyclization to an azacyclooctatriene, and a final 4π cyclization to yield the bicyclic product. researchgate.netresearchgate.net Deliberately designing substrates to undergo such cascades could provide rapid access to complex polycyclic systems.

Further research into thermal and photochemical rearrangements of 3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one and its derivatives could uncover novel transformations, providing new synthetic routes to diverse heterocyclic scaffolds.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool for understanding and predicting the outcomes of complex organic reactions. For azabicyclo[4.2.0] systems, methods like Density Functional Theory (DFT) can provide profound insights into their synthesis and reactivity.

Computational modeling can be used to map the energy landscapes of potential reaction pathways. This is particularly valuable for understanding rearrangements, such as the conversion of 7-azabicyclo[4.2.0]oct-3-ene to 6-azabicyclo[3.2.1]oct-2-ene, by calculating the energies of intermediates and transition states. Furthermore, DFT calculations have been successfully used to explain the torquoselectivity in the 8π/6π electrocyclization cascade that forms bicyclo[4.2.0]octadiene diastereomers, correctly identifying the substituents that direct the stereochemical outcome. researchgate.net

For the targeted synthesis of this compound, predictive modeling could:

Screen Catalysts: Evaluate the feasibility of various transition metal catalysts and ligand combinations for desired cycloaddition reactions.

Predict Regio- and Stereoselectivity: Model the transition states of different reaction pathways to predict which isomers will be favored under specific conditions.

Elucidate Reaction Mechanisms: Investigate complex multi-step reaction cascades, such as the proposed 6π–8π–4π electrocyclization, to validate mechanistic hypotheses. researchgate.netresearchgate.net

By providing a deeper understanding of the factors controlling reactivity and selectivity, advanced computational modeling will accelerate the development of efficient synthetic routes to this compound and guide the exploration of its subsequent chemical transformations.

Unexplored Synthetic Applications of this compound Derivatives

The unique, rigid, and three-dimensional structure of the this compound core makes its derivatives attractive scaffolds for various applications, many of which remain unexplored.

In medicinal chemistry, the bicyclo[4.2.0]octadiene framework is a key component of natural products like the emeriones, which were synthesized via an 8π/6π electrocyclization cascade. researchgate.net Derivatives of 3-azabicyclo[4.2.0]octan-4-one have been synthesized to create uniquely shaped, drug-like scaffolds, demonstrating their potential in library synthesis for drug discovery. nih.gov The dienone functionality in the target compound offers multiple handles for diversification, allowing for the generation of a wide array of analogues for biological screening.

The scaffold can also serve as a versatile building block for the synthesis of more complex polycyclic and heterocyclic systems. The inherent strain and reactivity of the four-membered ring can be harnessed in ring-opening or ring-expansion reactions to access different molecular architectures. For example, related bicyclo[4.2.0]octa-2,4-dienes have been used as precursors to synthetically challenging molecules. researchgate.net

In materials science, bicyclo[4.2.0]octa-1(6),2,4-triene (benzocyclobutene) derivatives are known to be promising monomers for producing polymer coatings with desirable thermal and dielectric properties. mdpi.com The introduction of the aza-lactam functionality in this compound could lead to novel polymers with enhanced properties, such as improved adhesion or different solubility profiles, making them suitable for advanced electronics or specialty materials.

Table 2: Potential Applications of this compound Derivatives

FieldPotential ApplicationRationale / Key FeatureRelated Research
Medicinal ChemistryScaffolds for Drug DiscoveryUnique 3D shape; multiple points for diversification. nih.govresearchgate.net
Organic SynthesisIntermediate for Complex HeterocyclesStrain-driven ring-opening/expansion reactions. nih.govresearchgate.net
Materials ScienceMonomers for Novel PolymersThermally polymerizable core; nitrogen functionality for modified properties. mdpi.com

Compound Index

Q & A

Q. How can researchers design experiments to optimize the synthesis of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example:
  • Apply fractional factorial designs to reduce the number of trials while capturing interactions between variables .
  • Use response surface methodology (RSM) to model nonlinear relationships and predict yield maxima .
  • Validate results with triplicate runs to ensure reproducibility.

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Combine NMR (¹H/¹³C), IR , and mass spectrometry for structural elucidation:
  • Compare observed NMR shifts with analogous bicyclic compounds (e.g., 3-aza-6,8-dioxabicyclo[3.2.1]octanes) to confirm ring geometry .
  • Use high-resolution MS to distinguish between isobaric intermediates.
  • Cross-reference IR carbonyl stretches (1700–1750 cm⁻¹) to confirm lactam functionality .

Q. How should researchers address discrepancies in spectral data during structural validation?

  • Methodological Answer :
  • Triangulate data : Re-run analyses under standardized conditions (e.g., solvent, concentration) to rule out experimental error .
  • Perform X-ray crystallography if ambiguity persists, particularly for confirming stereochemistry.
  • Check purity via HPLC or GC-MS to exclude confounding impurities .

What frameworks guide the formulation of research questions for studying this compound?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses:
  • Example: "How does solvent polarity (intervention) affect reaction kinetics (outcome) compared to non-polar solvents (comparison)?" .
  • Align questions with gaps in literature (e.g., understudied reactivity modes) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound derivatization?

  • Methodological Answer :
  • Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces for ring-opening or functionalization reactions .
  • Use reaction path search algorithms (e.g., GRRM or AFIR) to identify transition states and intermediates .
  • Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) and refine computational parameters iteratively .

Q. What strategies resolve contradictions between computational predictions and experimental results in reactivity studies?

  • Methodological Answer :
  • Conduct sensitivity analyses to assess how computational assumptions (e.g., solvation models, basis sets) affect outcomes .
  • Integrate machine learning to identify hidden variables (e.g., trace impurities, humidity) that may explain deviations .
  • Establish a feedback loop where experimental data recalibrates computational models .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Synthesize a combinatorial library with systematic substituent variations (e.g., aryl, alkyl groups) at key positions .
  • Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) effects with biological/chemical activity .
  • Apply molecular docking to predict binding modes if targeting enzymatic inhibition .

Q. What methodologies integrate theoretical models with experimental kinetics for this compound’s reactivity?

  • Methodological Answer :
  • Combine microkinetic modeling (e.g., using COMSOL Multiphysics) with experimental rate constants to validate proposed mechanisms .
  • Employ isotope labeling (e.g., ¹⁵N or ¹³C) to trace atom-specific pathways in ring-opening reactions .
  • Compare computed activation energies (ΔG‡) with Arrhenius-derived values from temperature-dependent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.